molecular formula C9H10O B12386666 Cinnamyl Alcohol-d5

Cinnamyl Alcohol-d5

Cat. No.: B12386666
M. Wt: 139.21 g/mol
InChI Key: OOCCDEMITAIZTP-UVQGXXJBSA-N
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Description

Cinnamyl Alcohol-d5 is a deuterated form of cinnamyl alcohol, where five hydrogen atoms are replaced with deuterium. This compound is often used in scientific research due to its unique properties and applications. Cinnamyl alcohol itself is a naturally occurring compound found in cinnamon and is widely used as a flavoring agent and fragrance. The deuterated form, this compound, is particularly valuable in research for tracing and studying metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cinnamyl Alcohol-d5 can be synthesized through various methods. One common approach involves the reduction of deuterated cinnamaldehyde using a suitable reducing agent. Another method includes the biosynthesis of cinnamyl alcohol using engineered Escherichia coli strains that express specific enzymes to convert cinnamic acid into cinnamyl alcohol .

Industrial Production Methods

Industrial production of this compound often involves the use of biocatalytic cascades. For instance, a three-step biocatalytic cascade can be employed, starting from L-phenylalanine, which is converted into cinnamic acid, then reduced to cinnamaldehyde, and finally to cinnamyl alcohol . This method is efficient and environmentally friendly, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Cinnamyl Alcohol-d5 undergoes various chemical reactions, including:

    Oxidation: Cinnamyl alcohol can be oxidized to cinnamaldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: It can be reduced to dihydrocinnamyl alcohol using reducing agents like sodium borohydride.

    Substitution: The hydroxyl group in cinnamyl alcohol can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Various reagents depending on the desired substitution, such as acyl chlorides for esterification.

Major Products

    Oxidation: Cinnamaldehyde.

    Reduction: Dihydrocinnamyl alcohol.

    Substitution: Various cinnamyl derivatives depending on the substituent introduced.

Scientific Research Applications

Cinnamyl Alcohol-d5 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Cinnamyl Alcohol-d5 involves its interaction with various molecular targets and pathways. In biological systems, it is metabolized to cinnamaldehyde, which can further undergo various biochemical transformations. The deuterium atoms in this compound provide a unique advantage in tracing these metabolic pathways and understanding the compound’s effects at a molecular level .

Comparison with Similar Compounds

Cinnamyl Alcohol-d5 can be compared with other similar compounds such as:

    Cinnamyl Alcohol: The non-deuterated form, commonly used in fragrances and flavoring agents.

    Cinnamaldehyde: An oxidized form of cinnamyl alcohol, widely used in the food and fragrance industry.

    Cinnamic Acid: A precursor in the biosynthesis of cinnamyl alcohol and its derivatives.

This compound is unique due to the presence of deuterium, which makes it particularly useful in research applications for studying metabolic pathways and reaction mechanisms .

Properties

Molecular Formula

C9H10O

Molecular Weight

139.21 g/mol

IUPAC Name

(E)-3-(2,3,4,5,6-pentadeuteriophenyl)prop-2-en-1-ol

InChI

InChI=1S/C9H10O/c10-8-4-7-9-5-2-1-3-6-9/h1-7,10H,8H2/b7-4+/i1D,2D,3D,5D,6D

InChI Key

OOCCDEMITAIZTP-UVQGXXJBSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])/C=C/CO)[2H])[2H]

Canonical SMILES

C1=CC=C(C=C1)C=CCO

Origin of Product

United States

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